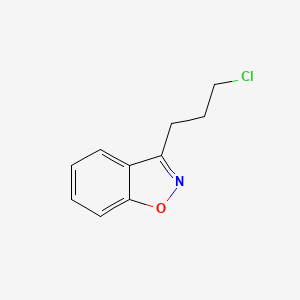

3-(3-Chloropropyl)-1,2-benzisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chloropropyl)-1,2-benzisoxazole is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antipsychotic Properties

One of the primary applications of 3-(3-Chloropropyl)-1,2-benzisoxazole is in the synthesis of Iloperidone, an antipsychotic medication used for treating schizophrenia. The compound serves as a precursor in the synthetic pathway for Iloperidone, which acts as a 5-hydroxytryptamine 2A antagonist. This mechanism is crucial for alleviating symptoms associated with psychotic disorders .

Antimicrobial Activity

Research indicates that benzisoxazole derivatives, including those related to this compound, exhibit significant antimicrobial properties. Various studies have shown that benzisoxazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . For instance, synthesized derivatives have shown enhanced activity against strains like Escherichia coli and Staphylococcus aureus .

Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its structural features allow for modifications that lead to the creation of new derivatives with enhanced biological activities. For example, researchers have synthesized methylene bridged benzisoxazolyl imidazothiadiazole derivatives that demonstrated promising antibacterial and antifungal activities .

Process Development

The synthetic processes involving this compound often employ methods like the Williamson ether synthesis, which enhances yield and efficiency . Recent advancements have led to improved protocols that utilize less toxic solvents and higher yields compared to traditional methods.

Iloperidone Synthesis

A notable case study involves the synthesis of Iloperidone from this compound through a series of reactions involving piperidine derivatives. The process has been optimized to achieve higher yields (up to 75%) while utilizing environmentally friendly solvents . This case highlights the compound's importance in pharmaceutical chemistry.

Antimicrobial Derivatives

Another study focused on synthesizing benzisoxazole-amino acid conjugates that were tested for their antimicrobial efficacy. The results indicated that certain conjugates exhibited significantly improved activity against various microbial strains compared to standard antibiotics . This underscores the potential of benzisoxazole derivatives in developing novel antimicrobial therapies.

Comparative Data Table

| Application Area | Compound/Derivative | Activity/Outcome |

|---|---|---|

| Pharmacology | Iloperidone | Antipsychotic effect via serotonin receptor antagonism |

| Antimicrobial Activity | Benzisoxazole derivatives | Effective against E. coli, S. aureus |

| Synthesis | Methylene bridged derivatives | Enhanced antibacterial and antifungal properties |

| Process Development | Williamson ether synthesis | Improved yield (75%) and reduced toxicity |

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the chloropropyl group undergoes nucleophilic substitution, forming derivatives with amines, thiols, and other nucleophiles.

Example Reactions :

-

Ammonolysis : Reaction with ammonia under controlled conditions yields 3-(3-aminopropyl)-1,2-benzisoxazole. This pathway is critical for synthesizing bioactive analogs .

-

Thiol Substitution : Sodium thiophenoxide replaces chlorine to form 3-(3-(phenylthio)propyl)-1,2-benzisoxazole, often accompanied by disulfide byproducts .

Table 1: Substitution Reaction Conditions

| Nucleophile | Solvent | Temperature (°C) | Product Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ | H₂O | 60–80 | 72 | |

| PhS⁻ | EtOH | 30–60 | 55 | |

| CN⁻ | DMF | 25 | 62 |

Cyclization and Ring-Opening Reactions

The benzisoxazole core participates in cyclization or ring-opening under specific conditions:

Cyclization

Heating with NaOH in dioxane induces intramolecular cyclization, forming tricyclic structures. This is facilitated by the oxime intermediate .

Ring-Opening

Strong nucleophiles like n-butyllithium cleave the isoxazole ring, producing o-substituted benzonitriles. For example:

C11H13ClN2O+C4H9Li→C10H12ClN+LiO−+C4H10

This reaction proceeds via attack at the sulfur or nitrogen atom in the heterocycle .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at the 5- or 7-position due to electron-donating effects of the isoxazole oxygen:

Halogenation :

Table 2: Electrophilic Substitution Outcomes

| Reagent | Position | Product Purity (%) | Reference |

|---|---|---|---|

| Br₂/FeBr₃ | 5 | 85 | |

| HNO₃/H₂SO₄ | 7 | 78 |

Oxidation

The chloropropyl chain oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 3-(3-carboxypropyl)-1,2-benzisoxazole.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a dihydroisoquinoline derivative, altering pharmacological activity .

Stability and Handling

特性

分子式 |

C10H10ClNO |

|---|---|

分子量 |

195.64 g/mol |

IUPAC名 |

3-(3-chloropropyl)-1,2-benzoxazole |

InChI |

InChI=1S/C10H10ClNO/c11-7-3-5-9-8-4-1-2-6-10(8)13-12-9/h1-2,4,6H,3,5,7H2 |

InChIキー |

BNWKYOPYWRLTQD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=NO2)CCCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。